4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C21H20O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the reaction of 4-ethyl-7-methyl-2H-chromen-2-one with 1-oxo-1-phenylpropan-2-yl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-7-methyl-2H-chromen-2-one: A precursor in the synthesis of the target compound.
1-oxo-1-phenylpropan-2-yl chloride: Another precursor used in the synthesis.
Chromen-2-one derivatives: A class of compounds with similar structures and diverse biological activities.
Uniqueness
4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a methyl group, and a phenylpropan-2-yl group on the chromen-2-one scaffold differentiates it from other similar compounds .
Properties
CAS No. |
314742-56-8 |
---|---|
Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-ethyl-7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-4-15-12-19(22)25-18-11-13(2)10-17(20(15)18)24-14(3)21(23)16-8-6-5-7-9-16/h5-12,14H,4H2,1-3H3 |
InChI Key |
ZCTITRLINOITLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.